molecular formula C16H17ClN6 B12271193 3-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile

3-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile

Cat. No.: B12271193
M. Wt: 328.80 g/mol
InChI Key: KVBIBCJPJCPMMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile is a complex organic compound that features a pyridine ring, a piperidine ring, and a chloropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile typically involves multiple steps:

    Formation of the Chloropyrimidine Moiety: This can be achieved by reacting 2-chloropyrimidine with methylamine under controlled conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the chloropyrimidine moiety with the piperidine and pyridine rings using suitable coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be performed on the nitrile group to form corresponding amines.

    Substitution: The chloropyrimidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Amines derived from the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety as a drug candidate.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Compounds with similar pyridine rings, such as nicotinamide.

    Piperidine Derivatives: Compounds like piperidine itself or its substituted derivatives.

    Chloropyrimidine Derivatives: Compounds containing the chloropyrimidine moiety, such as chloropyrimidine itself.

Uniqueness

The uniqueness of 3-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile lies in its combined structural features, which confer specific biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications in research and industry.

Properties

Molecular Formula

C16H17ClN6

Molecular Weight

328.80 g/mol

IUPAC Name

3-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C16H17ClN6/c1-22(16-20-10-12(17)11-21-16)13-4-7-23(8-5-13)15-3-2-6-19-14(15)9-18/h2-3,6,10-11,13H,4-5,7-8H2,1H3

InChI Key

KVBIBCJPJCPMMA-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=C(N=CC=C2)C#N)C3=NC=C(C=N3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.